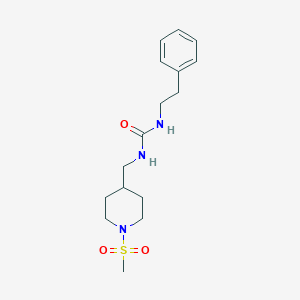
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-(Methylsulfonyl)piperidin-4-yl)methanol” is an organic compound with the CAS Number: 241134-34-9. It has a molecular weight of 193.27 and its IUPAC name is [1-(methylsulfonyl)-4-piperidinyl]methanol .
Synthesis Analysis
There are several methods for the synthesis of piperazine derivatives, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “(1-(Methylsulfonyl)piperidin-4-yl)methanol” is 1S/C7H15NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3 .Physical And Chemical Properties Analysis
“(1-(Methylsulfonyl)piperidin-4-yl)methanol” is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The scientific research applications of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea and its analogs often involve synthesis and structural analysis to understand their properties and potential applications. For instance, the synthesis and crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a related compound, was investigated to understand its crystallography and molecular interactions (Girish et al., 2008). This type of research lays the groundwork for further applications in various fields by elucidating the compound's structural characteristics.
Biological and Medicinal Applications
Research into compounds structurally related to this compound often explores their potential biological and medicinal applications. For example, studies on the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens highlight the antimicrobial potential of such molecules (Vinaya et al., 2009). These findings can guide the development of new antimicrobial agents.
Chemical Properties and Reactions
The chemical properties and reactions of this compound-related compounds are of interest for their potential in synthetic chemistry and material science. Research on the intriguing influence of the solvent on the regioselectivity of sulfoxide thermolysis in β‐Amino‐α‐sulfinyl Esters provides insights into how different environmental factors affect chemical reactions and outcomes (Bänziger, Klein, & Rihs, 2002). Understanding these reactions can facilitate the design of more efficient synthetic routes for various chemicals.
Advanced Materials and Technologies
Some derivatives of this compound are explored for their utility in advanced materials and technologies. For instance, the study of 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide as a co-solvent in Li-ion batteries shows the relevance of such compounds in enhancing the performance of energy storage devices (Kim, Cho, & Shin, 2013). This research could lead to the development of more efficient and durable batteries.
Environmental and Agricultural Applications
The environmental and agricultural applications of related compounds are also a subject of study, such as the degradation of sulfosulfuron, a sulfonylurea herbicide, under various abiotic factors (Saha & Kulshrestha, 2002). Understanding the environmental fate of these chemicals can inform safer and more sustainable agricultural practices.
Safety and Hazards
Propriétés
IUPAC Name |
1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-23(21,22)19-11-8-15(9-12-19)13-18-16(20)17-10-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRYBTOJQLYGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

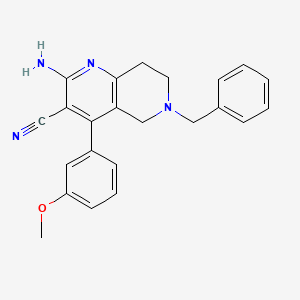
![3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2681632.png)
![N-methyl-2-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2681633.png)
![1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2681635.png)
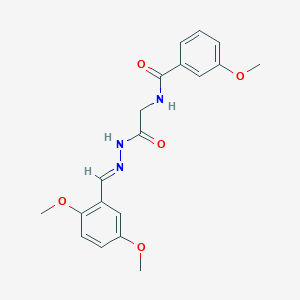
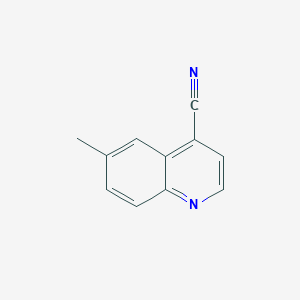
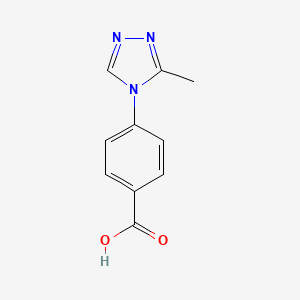
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2681644.png)
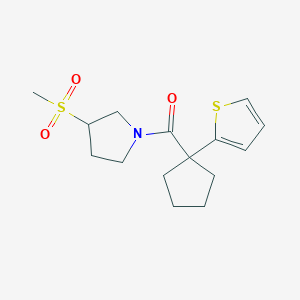


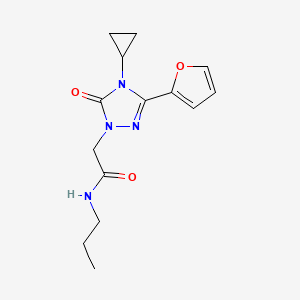
![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2681651.png)
